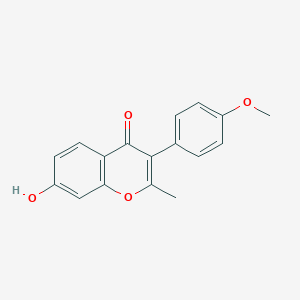
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Übersicht
Beschreibung
“7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one” is a hydroxycoumarin that is coumarin substituted by a methyl group at position 4, a hydroxy group at position 7, and a p-methoxyphenyl group at position 3 . It is a solid compound with a linear formula of C17H14O4 .
Synthesis Analysis
Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .Molecular Structure Analysis
The molecular formula of this compound is C17H14O4. The InChI code is 1S/C17H14O4/c1-10-14-8-5-12(18)9-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9,18H,1-2H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. The density is approximately 1.5±0.1 g/cm^3 . Unfortunately, the exact boiling point is not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Summary of the Application : 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a type of 3-phenylcoumarin . 3-Phenylcoumarins are a family of heterocyclic molecules that are widely used in both organic and medicinal chemistry . They have been used by several research groups in the search for new chemical entities with potential in the discovery of new therapeutic solutions for several diseases .
- Methods of Application or Experimental Procedures : The versatility and chemical properties of this scaffold have been attracting the attention of researchers all over the world. Different molecular spots that may be modified, with different reactivities, allow for a huge number of different derivatives with different properties .
- Results or Outcomes : A series of conjugates bearing a 1,2,3,4-tetrahydroisoquinoline motif linked to substituted 7-hydroxy-3-phenylcoumarin has been assayed, obtaining structure–activity relationships according to the nature and length of the different substituents, and obtaining compound 74 with an IC 50 of 0.22 μM in the multidrug resistance protein 1 (MDR1) .
However, it’s worth noting that the field of medicinal chemistry is vast and the applications of a specific compound can be numerous, depending on the context of the research. For example, it could be used in drug discovery, pharmacology, organic synthesis, and more .
Safety And Hazards
Zukünftige Richtungen
Coumarin derivatives have attracted the attention of many research groups due to their unique stability and the presence of an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives. They have important application value in fluorescent probes, dyes, and optical materials . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-16(11-3-6-13(20-2)7-4-11)17(19)14-8-5-12(18)9-15(14)21-10/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVXOZABOPNCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419877 | |
| Record name | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
CAS RN |
13004-42-7 | |
| Record name | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

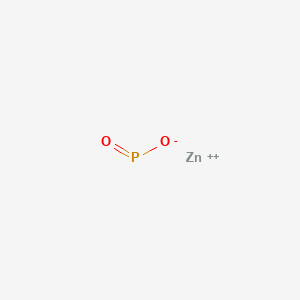
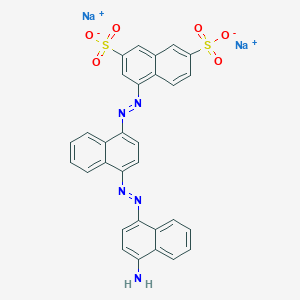
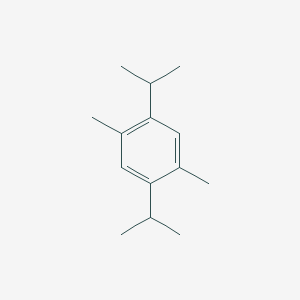
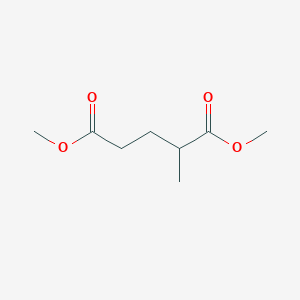
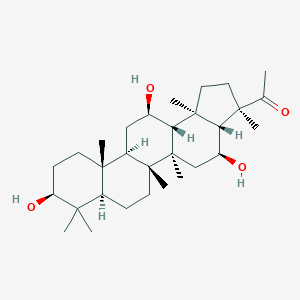
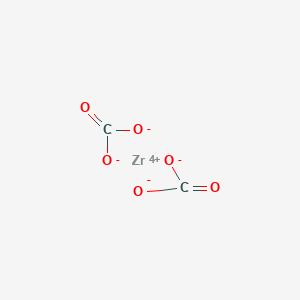
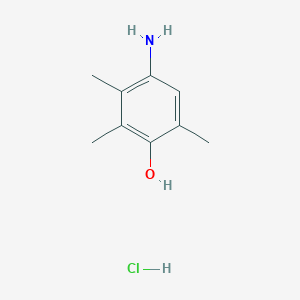
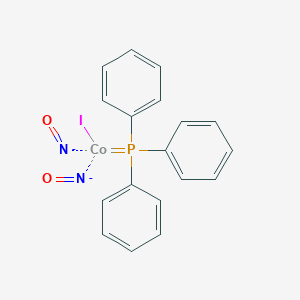
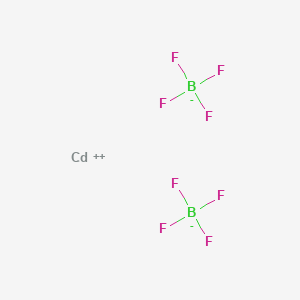
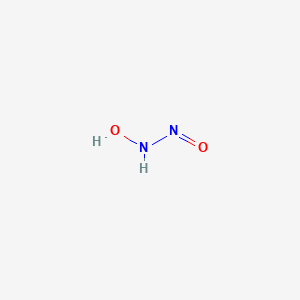
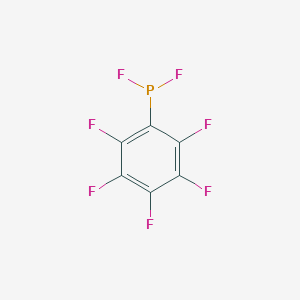

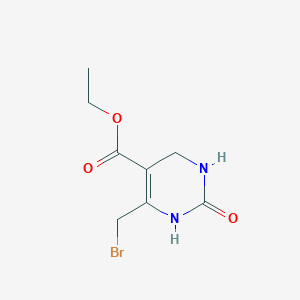
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)